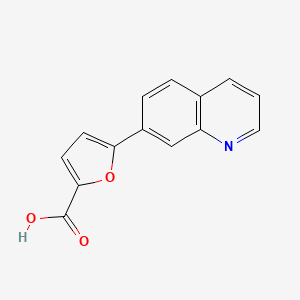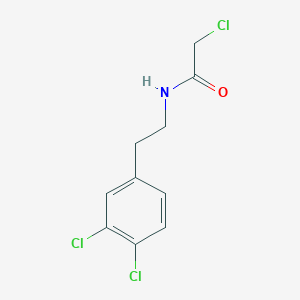
2-Chloro-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone is a chemical compound that is commonly referred to as CFPE. It is a synthetic compound that has been used in scientific research for its potential therapeutic properties. CFPE is a highly potent compound that has been shown to have a wide range of effects on the body, including both biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of CFPE is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. CFPE has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various physiological processes. CFPE has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
CFPE has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. CFPE has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, CFPE has been shown to have potential therapeutic effects on neurological disorders such as Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CFPE in lab experiments is its high potency. CFPE is a highly potent compound that can be used at low concentrations, which can help reduce the cost of experiments. However, one of the limitations of using CFPE in lab experiments is its toxicity. CFPE has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on CFPE. One area of research is the development of more potent and selective sigma-1 receptor ligands. Another area of research is the investigation of the potential therapeutic effects of CFPE on neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to investigate the potential use of CFPE as an anti-tumor agent.
Métodos De Síntesis
The synthesis of CFPE involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of piperidine with 4-fluorobenzaldehyde in the presence of a catalyst to form 4-(4-fluorophenyl)piperidine. This intermediate is then reacted with 2-chloroacetyl chloride in the presence of a base to form CFPE. The final product is purified by recrystallization to obtain a high purity compound.
Aplicaciones Científicas De Investigación
CFPE has been used in scientific research for its potential therapeutic properties. It has been shown to have a wide range of effects on the body, including both biochemical and physiological effects. CFPE has been studied for its potential use as an analgesic, anti-inflammatory, and anti-tumor agent. It has also been shown to have potential therapeutic effects on neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
2-chloro-1-[4-(4-fluorophenyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c14-9-13(17)16-7-5-11(6-8-16)10-1-3-12(15)4-2-10/h1-4,11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKAMYJSDWOSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
![3-[(5-Fluoro-2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7628133.png)
![2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628138.png)
![N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7628145.png)


![N-(furan-2-ylmethyl)-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide](/img/structure/B7628169.png)
![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide](/img/structure/B7628177.png)

![2-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole](/img/structure/B7628214.png)

